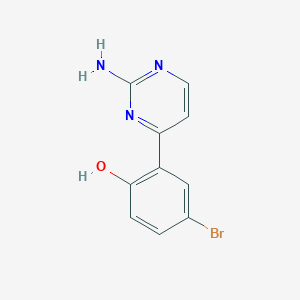

2-(2-Aminopyrimidin-4-yl)-4-bromophenol

説明

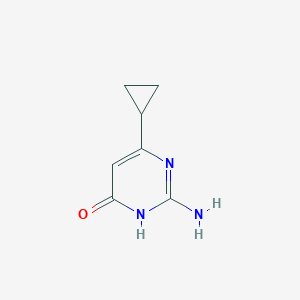

2-(2-Aminopyrimidin-4-yl)-4-bromophenol is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group attached to a bromophenol moiety

作用機序

Target of Action

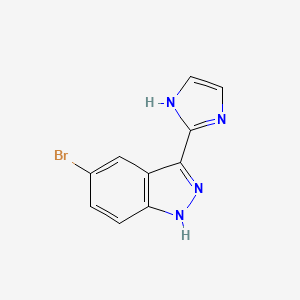

A similar compound, (7s)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4h-pyrrolo [3,2-c]pyridin-4-one, has been found to targetGlycogen synthase kinase-3 beta (GSK-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell development .

Mode of Action

Compounds with a similar structure, such as 2-aminopyrimidin-4 (3h)-one derivatives, have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities .

Biochemical Pathways

Given the potential target of gsk-3β, it can be inferred that the compound may influence pathways related to glycogen metabolism, cell signaling, and cell development .

Result of Action

Given its potential target of gsk-3β, it can be inferred that the compound may have effects on glycogen metabolism, cell signaling, and cell development .

生化学分析

Biochemical Properties

2-(2-Aminopyrimidin-4-yl)-4-bromophenol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The interaction with protein kinases suggests that this compound may act as an inhibitor, potentially affecting various signaling pathways within cells . Additionally, the bromophenol group may facilitate binding to specific amino acid residues in proteins, enhancing its inhibitory effects.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases. By inhibiting these enzymes, this compound can alter gene expression and cellular metabolism. For instance, inhibition of protein kinases can lead to changes in the phosphorylation status of various proteins, thereby modulating their activity and function . This can result in altered cell proliferation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with protein kinases. The aminopyrimidine ring is likely involved in hydrogen bonding and electrostatic interactions with the active site of the enzyme, while the bromophenol group may engage in hydrophobic interactions with surrounding residues . These interactions can inhibit the catalytic activity of the kinase, preventing the phosphorylation of target proteins. Additionally, this compound may induce conformational changes in the enzyme, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor, as it can influence the duration of its biological activity. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on protein kinases, leading to prolonged alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit protein kinases without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These findings suggest that there is a threshold dose beyond which the compound’s inhibitory effects are outweighed by its toxic effects. Careful dosage optimization is therefore essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases may play a role in the metabolism of this compound, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, potentially influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins may facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its bioavailability and efficacy, as well as its potential side effects. Studies have shown that this compound tends to accumulate in tissues with high protein kinase activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic protein kinases . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum. These localization patterns can impact its activity and function within the cell.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol typically involves the following steps:

Bromination: The starting material, phenol, undergoes bromination to introduce the bromo group at the para position, resulting in 4-bromophenol.

Amination: The bromophenol is then subjected to amination to introduce the amino group at the 2-position of the pyrimidinyl ring.

Coupling Reaction: The aminated pyrimidinyl ring is coupled with the bromophenol to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 2-(2-Aminopyrimidin-4-yl)-4-bromophenol can undergo various chemical reactions, including:

Oxidation: The bromophenol moiety can be oxidized to form the corresponding quinone derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a phenol derivative.

Substitution: The amino group on the pyrimidinyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of phenol derivatives.

Substitution: Formation of various substituted pyrimidinyl phenols.

科学的研究の応用

2-(2-Aminopyrimidin-4-yl)-4-bromophenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

類似化合物との比較

2-(2-Aminopyrimidin-4-yl)-4-methylphenol

2-(2-Aminopyrimidin-4-yl)-4-chlorophenol

2-(2-Aminopyrimidin-4-yl)-4-fluorophenol

Uniqueness: 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is unique due to the presence of the bromo group, which imparts different chemical properties compared to its methyl, chloro, and fluoro analogs

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

特性

IUPAC Name |

2-(2-aminopyrimidin-4-yl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNNXPMCCNPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NC(=NC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278007 | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925003-46-9 | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925003-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)

![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)

![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B1384402.png)

![6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride](/img/structure/B1384403.png)

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)

![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)